2-(Furan-2-yl)pyrrolidine is a compound with the CAS Number: 90086-89-8. It has a molecular weight of 137.18 and is a liquid in its physical form.
Synthesis Analysis
Pyrrolidine derivatives have been synthesized using two main approaches. The first involves modification of an existing heterocyclic ring, while the second combines methods that enable the synthesis of target compounds through intermolecular cyclization of precursor molecules, which already contain the desired hetaryl moiety.
Molecular Structure Analysis
The InChI code for 2-(Furan-2-yl)pyrrolidine is 1S/C8H11NO/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2.
Chemical Reactions Analysis
Pyrrolidine and its derivatives, including 2-(Furan-2-yl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases. They are characterized by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization.
Physical And Chemical Properties Analysis
2-(Furan-2-yl)pyrrolidine is a liquid. It has a molecular weight of 137.18. More specific physical and chemical properties such as density, boiling point, and vapor pressure were not found in the search results.
Synthesis Analysis
Silver(I)-Catalyzed Tandem Reaction: This method employs readily available enynones and 4-alkenyl isoxazoles as starting materials. Silver(I) catalysis enables a cascade reaction involving (2-furyl)metal carbene intermediate formation, N-O bond cleavage, rearrangement, 6π electrocyclization, and [, ] H-shift, ultimately yielding 2-(furan-2-yl)-1,2-dihydropyridines. [] This approach stands out for its atom economy and the ability to construct both the 1,2-dihydropyridine and furan frameworks in a single pot.
Compound Description: F3-A is a bioactive molecule isolated from aqueous glucose and lysine Maillard reaction (MR) model systems []. Demonstrating significant nitric oxide (NO) inhibitory activity in Caco-2 cells, F3-A exhibits comparable efficacy to established inhibitors like aminoguanidine and pyrrolidine dithiocarbamate []. This bioactivity suggests a potential role for F3-A in mitigating intestinal inflammation []. Further research identified optimized recovery conditions for F3-A, utilizing dichloromethane extraction at pH 12 []. Analysis of various breads revealed varying F3-A concentrations depending on bread type and toasting levels, with higher levels generally observed in whole wheat bread and toasted varieties []. In vitro studies using Caco-2 cell monolayers confirmed F3-A bioavailability, demonstrating an apparent permeability coefficient (Papp) similar to propranolol, a drug known for high passive transcellular absorption [].
2-(Furan-2-yl)-1,2-dihydropyridine
Compound Description: 2-(Furan-2-yl)-1,2-dihydropyridines are synthesized through a silver(I)-catalyzed tandem reaction involving enynones and 4-alkenyl isoxazoles []. This reaction sequence involves the formation of a (2-furyl)metal carbene intermediate, N-O bond cleavage in the isoxazole, a 6π electrocyclic reaction, and a [, ] H-shift []. This efficient one-pot synthesis method allows for the simultaneous construction of both the 1,2-dihydropyridine and furan frameworks [].
4-(Furan-2-yl)-3,4-dihydro-2H-pyrrol-2-one
Compound Description: 4-(Furan-2-yl)-3,4-dihydro-2H-pyrrol-2-one derivatives are synthesized through a silver(I)-catalyzed domino reaction involving enynones and enamines []. This intricate reaction cascade includes cyclization, cyclopropanation, ring-cleavage, and nucleophilic substitution steps, ultimately leading to the formation of both the furan and pyrrolinone rings in a single reaction vessel []. This method offers several advantages, including high chemoselectivity, mild reaction conditions, operational simplicity, and rapid reaction times [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Dasatinib (anhydrous) is an aminopyrimidine that is 2-methylpyrimidine which is substituted at position 4 by the primary amino group of 2-amino-1,3-thiazole-5-carboxylic acid and at position 6 by a 4-(2-hydroxyethyl)piperazin-1-yl group, and in which the carboxylic acid group has been formally condensed with 2-chloro-6-methylaniline to afford the corresponding amide. A multi-targeted kinase inhibitor, it is used, particularly as the monohydrate, for the treatment of chronic, accelerated, or myeloid or lymphoid blast phase chronic myeloid leukemia. Note that the name 'dasatinib' is used to refer to the monohydrate (USAN) as well as to anhydrous dasatinib (INN). It has a role as a tyrosine kinase inhibitor, an anticoronaviral agent and an antineoplastic agent. It is a secondary amino compound, a tertiary amino compound, an organochlorine compound, an aminopyrimidine, a member of 1,3-thiazoles, a monocarboxylic acid amide, a N-arylpiperazine and a N-(2-hydroxyethyl)piperazine. It is a conjugate base of a dasatinib(1+). Dasatinib is an orally available multikinase inhibitor indicated for the treatment of Philadelphia chromosome (Ph)-positive leukemias. Ph is a chromosomal abnormality found in patients with chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL), where the ABL tyrosine kinase and the breakpoint cluster region (BCR) gene transcribe the chimeric protein BCR-ABL. BCR-ABL is associated with the uncontrolled activity of the ABL tyrosine kinase and is involved in the pathogenesis of CML and 15-30% of ALL cases. Dasatinib also inhibits a spectrum of kinases involved in cancer, including several SRC-family kinases. Unlike [imatinib], another tyrosine kinase used for the treatment of CML and Ph-positive ALL, dasatinib inhibits the active and inactive conformations of the ABL kinase domain. Also, mutations in the kinase domain of BCR-ABL may lead to relapse during imatinib treatment. Since dasatinib does not interact with some of the residues involved in those mutations, the use of this drug represents a therapeutic alternative for patients with cancers that have developed imatinib-resistance. The use of dasatinib was first approved by the FDA in 2006. Dasatinib anhydrous is a Kinase Inhibitor. The mechanism of action of dasatinib anhydrous is as a Protein Kinase Inhibitor, and Cytochrome P450 3A4 Inhibitor. Dasatinib is a selective tyrosine kinase receptor inhibitor that is used in the therapy of chronic myelogenous leukemia (CML) positive for the Philadelphia chromosome. Dasatinib is commonly associated with transient elevations in serum aminotransferase levels during treatment, but with only rare instances of clinically apparent acute liver injury. Dasatinib is an orally bioavailable synthetic small molecule-inhibitor of SRC-family protein-tyrosine kinases. Dasatinib binds to and inhibits the growth-promoting activities of these kinases. Apparently because of its less stringent binding affinity for the BCR-ABL kinase, dasatinib has been shown to overcome the resistance to imatinib of chronic myeloid leukemia (CML) cells harboring BCR-ABL kinase domain point mutations. SRC-family protein-tyrosine kinases interact with a variety of cell-surface receptors and participate in intracellular signal transduction pathways; tumorigenic forms can occur through altered regulation or expression of the endogenous protein and by way of virally-encoded kinase genes. Dasatinib Anhydrous is an orally bioavailable synthetic small molecule-inhibitor of SRC-family protein-tyrosine kinases. Dasatinib binds to and inhibits the growth-promoting activities of these kinases. Apparently because of its less stringent binding affinity for the BCR-ABL kinase, dasatinib has been shown to overcome the resistance to imatinib of chronic myeloid leukemia (CML) cells harboring BCR-ABL kinase domain point mutations. SRC-family protein-tyrosine kinases interact with variety of cell-surface receptors and participate in intracellular signal transduction pathways; tumorigenic forms can occur through altered regulation or expression of the endogenous protein and by way of virally-encoded kinase genes. A pyrimidine and thiazole derived ANTINEOPLASTIC AGENT and PROTEIN KINASE INHIBITOR of BCR-ABL KINASE. It is used in the treatment of patients with CHRONIC MYELOID LEUKEMIA who are resistant or intolerant to IMATINIB.
N-oxalylglycine is an amino dicarboxylic acid that is iminodiacetic acid with an oxo substituent. It is used as an inhibitor of alpha-ketoglutarate dependent (EC 1.14.11.*) enzymes. It has a role as an EC 1.14.11.* (oxidoreductase acting on paired donors, 2-oxoglutarate as one donor, incorporating 1 atom each of oxygen into both donors) inhibitor. It is an amino dicarboxylic acid and a N-acylglycine.